Ethyl 3-[ethyl(dimethyl)silyl]propanoate
Description
Ethyl 3-[ethyl(dimethyl)silyl]propanoate (CAS 58751-56-7) is an organosilicon compound with the molecular formula C₉H₂₀O₃Si. It is characterized by a propanoate ester backbone substituted with an ethyl(dimethyl)silyl group at the 3-position. This compound is primarily used in organic synthesis as a silyl-protecting group intermediate or as a precursor for silicon-containing polymers . Its structure combines the hydrolytic stability of silyl ethers with the reactivity of ester functionalities, making it valuable in tailored chemical transformations.
Properties
CAS No. |
59471-74-8 |
|---|---|
Molecular Formula |
C9H20O2Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
ethyl 3-[ethyl(dimethyl)silyl]propanoate |
InChI |
InChI=1S/C9H20O2Si/c1-5-11-9(10)7-8-12(3,4)6-2/h5-8H2,1-4H3 |
InChI Key |
ULFSNZVVKQXHOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC[Si](C)(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of Ethyl 3-[ethyl(dimethyl)silyl]propanoate may involve continuous flow reactors to optimize yield and efficiency. The process would include the esterification step followed by silylation using reagents like chlorodimethylsilane under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[ethyl(dimethyl)silyl]propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Propanoic acid derivatives.
Reduction: Ethyl 3-hydroxypropanoate.
Substitution: Ethyl 3-[substituted(dimethyl)silyl]propanoate.
Scientific Research Applications
Ethyl 3-[ethyl(dimethyl)silyl]propanoate has several applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[ethyl(dimethyl)silyl]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The silyl group provides stability and can be selectively removed under specific conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 3-[ethyl(dimethyl)silyl]propanoate with analogous propanoate esters and silyl-substituted derivatives, focusing on structural variations, physicochemical properties, and applications.
Ethyl 3-(methylsulfonyl)propanoate
- Structure : Replaces the silyl group with a methylsulfonyl (SO₂Me) group.
- Properties: The sulfonyl group is strongly electron-withdrawing, increasing reactivity in nucleophilic substitutions. Its higher polarity compared to silyl ethers reduces solubility in non-polar solvents.
- Applications : Used as an intermediate in sulfonamide synthesis. Its reactivity contrasts with the hydrolytic stability of silyl ethers, limiting its use as a protecting group .
Ethyl 3-(Isopropylamino)propanoate
- Structure: Features an isopropylamino group (-NH-iPr) instead of the silyl moiety.
- Properties: The amino group introduces basicity and hydrogen-bonding capability, enhancing solubility in polar solvents.
- Applications : Critical precursor for Benfuracarb , a carbamate insecticide. Its high purity (≥99.0%) and stability under industrial conditions make it a key agrochemical intermediate .
Ethyl 3-(2-furyl)propanoate
- Structure : Substitutes the silyl group with a furan ring.
- Properties : The electron-withdrawing nature of the furan ring alters electronic density on the ester, influencing its participation in Diels-Alder reactions.
- Applications : Functions as an electron-deficient diene in cycloaddition reactions, contrasting with the inertness of silyl ethers in such processes .
Methyl (S)-3-(dimethyl(phenyl)silyl)-3-(chroman-2-yl)propanoate
- Structure : Contains a dimethyl(phenyl)silyl group and a chroman moiety, introducing chirality.
- Properties : The phenyl group enhances steric bulk, affecting enantioselectivity in catalytic reactions. Synthesized via FeCl₃/2,6-Lutidine-promoted methods, yielding a single isomer (64% yield) .
- Applications : Used in asymmetric synthesis of pharmacologically active molecules.
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate
- Structure: Integrates a thiazolidinone ring with an aminomethylene substituent.
- Properties: The thioxo group confers antimicrobial activity. Reacts with aminopyridines to form derivatives with enhanced bioactivity .
- Applications: Investigated for antibacterial and antifungal applications, diverging from the non-biological roles of silyl propanoates.
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